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Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyridine-2-thiol

Cat. No.: B054014 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-
(Trifluoromethyl)pyridine-2-thiol

Introduction
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic

compounds have become indispensable tools for designing molecules with enhanced efficacy,

stability, and bioavailability.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful

modulator of a molecule's physicochemical properties, offering improvements in lipophilicity,

metabolic stability, and target binding affinity.[1][4][5] This guide provides a comprehensive

technical overview of 4-(trifluoromethyl)pyridine-2-thiol, a versatile building block that

combines the unique electronic characteristics of the trifluoromethylpyridine scaffold with the

reactive potential of a thiol moiety.

This document is structured to provide researchers, scientists, and drug development

professionals with a deep understanding of the compound's core properties, its spectroscopic

signature, synthetic utility, and practical applications. By explaining the causality behind its

chemical behavior, this guide serves as a foundational resource for leveraging this valuable

intermediate in research and development programs.

Molecular Identity and Structural Characteristics
4-(Trifluoromethyl)pyridine-2-thiol is a substituted pyridine derivative. Its fundamental identity

is defined by the following identifiers:
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Identifier Value Source(s)

CAS Number 121307-79-7 [6][7]

Molecular Formula C₆H₄F₃NS [6][7][8]

Molecular Weight 179.16 g/mol [6][7]

IUPAC Name
4-(trifluoromethyl)pyridine-2-

thiol
[7]

Common Synonyms

2-Mercapto-4-

(trifluoromethyl)pyridine, 4-

(Trifluoromethyl)-1H-pyridine-

2-thione

[6]

A critical structural feature of this compound is its existence as a tautomeric mixture of the thiol

and thione forms. The equilibrium between these two forms is fundamental to its reactivity,

influencing its behavior as both a nucleophile (thiolate) and its participation in hydrogen

bonding (thione).

Caption: Thiol-Thione Tautomerism of the title compound.

Core Physicochemical Properties
The integration of a trifluoromethyl group significantly influences the compound's physical

properties. The high electronegativity of the fluorine atoms creates a strong dipole, affecting

intermolecular interactions and, consequently, physical constants like melting and boiling

points.
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Property Value / Description Notes and Insights Source(s)

Appearance
Expected to be a light

yellow to brown solid.

Based on the

appearance of its 3-

isomer.

[9]

Melting Point

Data not available;

isomers melt at 154-

183 °C.

The 5-(CF₃) isomer

melts at 154-159 °C,

and the 3-(CF₃)

isomer at 178-183 °C.

A similar range is

expected.

[9][10]

Boiling Point 143.5 ± 50.0 °C

This is a predicted

value; experimental

determination may

vary.

[6]

Solubility

Likely soluble in

common organic

solvents like DMSO,

DMF, and alcohols.

The polar pyridine-

thione core suggests

solubility in polar

organic solvents,

while the CF₃ group

enhances solubility in

less polar media.

Inferred

pKa

Data not available; 3-

isomer has a

predicted pKa of 8.33

± 0.40.

The electron-

withdrawing CF₃

group is expected to

increase the acidity

(lower the pKa) of the

thiol proton compared

to unsubstituted 2-

mercaptopyridine.

[9]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 4-
(trifluoromethyl)pyridine-2-thiol. While specific spectra for this exact compound are not
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publicly available, its expected spectroscopic signature can be reliably predicted based on data

from closely related analogues.[11][12][13]

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the

nitrogen will likely appear as the most downfield signal.

¹⁹F NMR: A sharp singlet is anticipated, characteristic of the three equivalent fluorine atoms

of the CF₃ group. For related compounds like 4-(trifluoromethyl)pyridine, this signal appears

around -63 ppm.[11]

¹³C NMR: The carbon spectrum will show six signals. The carbon atom of the CF₃ group will

characteristically appear as a quartet due to coupling with the three fluorine atoms. The C=S

carbon of the thione tautomer would be expected in the 175-185 ppm range.

Mass Spectrometry: The nominal mass will be 179 m/z for the molecular ion [M]⁺. High-

resolution mass spectrometry would confirm the elemental composition of C₆H₄F₃NS.[8]

Reactivity and Synthetic Potential
The true value of 4-(trifluoromethyl)pyridine-2-thiol for a synthetic chemist lies in its versatile

reactivity, which allows it to serve as a scaffold for further molecular elaboration.

S-Nucleophilicity: The sulfur atom, particularly in its deprotonated thiolate form, is a potent

nucleophile. It readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides,

benzyl halides) to form stable thioether linkages.

Oxidation: The thiol group can be oxidized to yield synthetically useful intermediates. For

instance, oxidation can produce sulfonyl chlorides, which are key precursors for

sulfonamides—a common pharmacophore. The related 5-(trifluoromethyl)pyridine-2-thiol is

used to synthesize its corresponding sulfonyl chloride by reacting with chlorine gas.[10]

N-Functionalization: The pyridine nitrogen can be functionalized, for example, through

quaternization reactions, which can modulate the molecule's solubility and electronic

properties.
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The following workflow illustrates a typical synthetic application, highlighting its role as a

nucleophilic building block.

4-(CF₃)Pyridine-2-thiol

Intermediate Thiolate Anion

Deprotonation

Base
(e.g., K₂CO₃, NaH) S-Alkylated Product

(4-(CF₃)Pyridine-2-SR)

Sₙ2 Reaction

Electrophile (R-X)
(e.g., CH₃I, BnBr)

Click to download full resolution via product page

Caption: General workflow for S-alkylation reaction.

Applications in Research and Development
The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern drug and

agrochemical discovery.[2][3] Its inclusion is a well-established strategy to enhance a

compound's therapeutic potential.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to

cleavage by metabolic enzymes like cytochrome P450.[5] Incorporating a CF₃ group often

blocks sites of oxidative metabolism, thereby increasing a drug's half-life and reducing its

clearance rate.

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can improve a

molecule's ability to cross biological membranes, a critical factor for oral bioavailability and

accessing intracellular targets.

Target Binding: The strong electron-withdrawing nature of the CF₃ group alters the electronic

distribution of the pyridine ring. This can profoundly influence non-covalent interactions (e.g.,
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dipole-dipole, hydrogen bonding) with protein targets, leading to enhanced binding affinity

and potency.

As a building block, 4-(trifluoromethyl)pyridine-2-thiol provides a direct entry point to libraries

of novel compounds containing the TFMP scaffold, enabling the exploration of new chemical

space in the search for potent and selective bioactive agents.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(trifluoromethyl)pyridine-2-thiol is
essential. While a specific safety data sheet (SDS) is not widely available, data from closely

related trifluoromethylpyridine derivatives provides a strong basis for safe handling protocols.

Hazards: Compounds in this class are typically classified as irritants, causing skin, eye, and

respiratory irritation.[7][14] Some analogues are considered acutely toxic if swallowed,

inhaled, or in contact with skin.[15]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[14]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to

avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] For

long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is

recommended.[10][17]

Experimental Protocol Example: Synthesis of 2-
(Methylthio)-4-(trifluoromethyl)pyridine
This protocol describes a standard S-alkylation reaction, demonstrating the utility of 4-
(trifluoromethyl)pyridine-2-thiol as a nucleophile.

Objective: To synthesize 2-(methylthio)-4-(trifluoromethyl)pyridine via S-methylation.

Materials:
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4-(Trifluoromethyl)pyridine-2-thiol (1.0 eq)

Potassium carbonate (K₂CO₃, 1.5 eq)

Iodomethane (CH₃I, 1.2 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Water (deionized)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-
(trifluoromethyl)pyridine-2-thiol (1.0 eq) and anhydrous DMF.

Stir the solution at room temperature and add potassium carbonate (1.5 eq) in one portion.

Continue stirring for 20-30 minutes to facilitate the formation of the potassium thiolate salt.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add iodomethane (1.2 eq) dropwise via syringe, ensuring the internal temperature

remains below 5 °C.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, pour the reaction mixture into a separatory funnel containing water and

extract with ethyl acetate (3x).

Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the resulting crude product by flash column chromatography on silica gel to yield the

pure 2-(methylthio)-4-(trifluoromethyl)pyridine.

Characterize the final product using NMR and mass spectrometry to confirm its identity and

purity.

Conclusion
4-(Trifluoromethyl)pyridine-2-thiol is more than a simple chemical intermediate; it is a

strategically designed building block that imparts desirable physicochemical properties to target

molecules. Its unique combination of a reactive thiol handle and a metabolically robust,

electron-withdrawing trifluoromethylpyridine core makes it a high-value component in the

synthetic chemist's toolbox. A thorough understanding of its properties, reactivity, and handling

requirements, as detailed in this guide, is the first step toward successfully harnessing its

potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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